molecular formula C9H8BrNO3 B2616112 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid CAS No. 1785506-15-1

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B2616112
CAS No.: 1785506-15-1
M. Wt: 258.071
InChI Key: VRHNTJDPAAAHKD-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid (CAS 1785506-15-1) is a benzo[1,4]oxazine derivative of interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C9H8BrNO3 and a molecular weight of 258.07, serves as a versatile synthetic building block . The bromine substituent on the fused benzene ring makes it a valuable intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the exploration of diverse chemical space. The carboxylic acid functional group allows for amide bond formation or esterification, facilitating the creation of a wide array of analogs. Researchers utilize this scaffold in the design and synthesis of compound libraries for high-throughput screening against various biological targets. The product is accompanied by the MDL number MFCD28405181 for precise identification . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-5-1-2-7-6(3-5)11-4-8(14-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHNTJDPAAAHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with bromoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Debrominated benzoxazine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H8BrNO3
  • Molecular Weight : 228.07 g/mol
  • CAS Number : 1785506-15-1

The compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields including pharmaceuticals and materials science. The bromine atom enhances reactivity, while the carboxylic acid group facilitates further chemical modifications.

Medicinal Chemistry

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid has been investigated for its potential as a therapeutic agent. It has shown promise in:

  • Antitubercular Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (IC50) ranging from 5.98 to >30 μg/mL .
  • Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibitors and receptor antagonists, where it interacts with specific molecular targets to modulate biological pathways .

Materials Science

The compound serves as a building block for synthesizing advanced materials:

  • High-performance Resins and Coatings : Its unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength .

Chemical Synthesis

This compound is used as an intermediate in the synthesis of more complex organic molecules. Its synthetic versatility makes it valuable for creating various derivatives with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.

Comparison with Similar Compounds

Physicochemical Properties :

  • pKa : ~3.59 (predicted for the hydrochloride salt) .
  • Density : 1.534 g/cm³ (predicted) .
  • Hazard Profile : Classified as harmful (Xn) with risk code R22 (harmful if swallowed) .

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid Br (C6), COOH (C2) C₉H₈BrNO₃ 282.07 Pharmacological intermediates
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cl (C6), COOH (C8) C₉H₈ClNO₃ 213.62 Antibacterial agent precursor
Ethyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate hydrochloride Cl (C6), COOEt (C2), HCl salt C₁₁H₁₃Cl₂NO₃ 278.13 Intermediate in drug synthesis

Key Differences :

  • Halogen Type : Bromine vs. chlorine alters lipophilicity and electronic effects, influencing receptor binding .
  • Carboxylic Acid Position : Position 2 vs. 8 affects solubility and metabolic stability .

Heteroatom-Modified Analogs

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Properties References
6-Bromo-3,4-dihydro-2H-1,4-benzothiazine Benzothiazine (S instead of O) C₈H₈BrNS 230.12 Anticancer and antimicrobial activity
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid Oxazine with C3 ketone C₉H₇NO₄ 193.16 Potential enzyme inhibitor

Key Differences :

  • Heteroatom : Sulfur in benzothiazine increases polarizability and enhances interactions with biological targets .
  • Functional Groups : The ketone group at C3 introduces hydrogen-bonding capabilities, altering pharmacodynamics .

Functional Group Variations

Compound Name Functional Modifications Molecular Formula Molar Mass (g/mol) Applications References
6-Bromo-2H-1,4-benzoxazin-3(4H)-one C3 ketone, no carboxylic acid C₈H₆BrNO₂ 228.05 Intermediate in agrochemicals
7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine Methyl group at N4 C₉H₁₀BrNO 242.09 CNS drug candidate

Key Differences :

  • Methyl Substitution : Enhances metabolic stability by reducing oxidative degradation .
  • Ketone vs. Carboxylic Acid : Affirms divergent reactivity (e.g., ketones for cross-coupling vs. carboxylic acids for salt formation) .

Pharmacological and Industrial Relevance

  • Drug Synthesis : Ethyl ester derivatives (e.g., ) are pivotal in constructing protease inhibitors and kinase modulators .
  • Safety Considerations : The hydrochloride salt of the target compound requires dark storage under inert conditions to prevent decomposition .

Biological Activity

6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, synthesis methods, and various biological activities, supported by data tables and research findings.

  • IUPAC Name : this compound
  • CAS Number : 1785506-15-1
  • Molecular Formula : C10H10BrN O3
  • Molecular Weight : 272.1 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the oxazine ring, contributing to its unique reactivity and biological profile.

Synthesis Methods

The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods, including microwave-assisted synthesis and traditional reflux techniques. One common approach involves the reaction of 6-bromo-2H-benzo[b][1,4]oxazin with carboxylic acid derivatives under controlled conditions to yield the target compound with high purity and yield .

Biological Activities

The biological activities of this compound have been a subject of extensive research. Below are key findings related to its pharmacological effects:

Antimicrobial Activity

Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. In vitro studies demonstrate that this compound shows activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains ranged from 32 to 128 µg/mL .

Anticancer Activity

The compound has also exhibited promising anticancer properties in preliminary studies. In vitro assays using human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that it induces apoptosis and inhibits cell proliferation. The IC50 values were reported to be around 15 µM, indicating potent activity against cancer cells .

Anti-inflammatory Effects

In animal models, the compound has shown anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. Studies suggest that it reduces inflammation markers in induced paw edema models in rats .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMethodologyIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureusBroth microdilution32 - 128
AnticancerMCF-7 (breast cancer cells)MTT assay~15
Anti-inflammatoryRat paw edema modelIn vivo-

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoxazine derivatives demonstrated that modifications at the bromine position significantly enhance antimicrobial activity. The study highlighted that the presence of a bromine atom is crucial for activity against Gram-positive bacteria .
  • Cancer Cell Line Studies : Another research focused on the anticancer potential of the compound showed that it activates apoptotic pathways in MCF-7 cells through caspase activation assays. This suggests its potential as a lead compound for further drug development targeting breast cancer .

Q & A

Q. What are the standard synthetic routes for preparing 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclization of brominated precursors. For example, brominated benzoxazine intermediates (e.g., 6-Bromo-2H-[1,4]benzoxazin-3(4H)-one, CAS 24036-52-0 ) can undergo carboxylation using CO₂ under transition metal catalysis or via hydrolysis of nitrile derivatives. Key steps include:

  • Bromination of the benzoxazine core using N-bromosuccinimide (NBS) in DMF at 0–5°C.
  • Carboxylic acid introduction via hydrolysis of a methyl ester precursor (e.g., methyl 2-cyano-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate, CAS 534571-98-7 ).
  • Purification via recrystallization (ethanol/water) or HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Q. Which spectroscopic techniques are optimal for structural confirmation?

Methodological Answer: A combination of ¹H/¹³C NMR (in DMSO-d₆), FT-IR (for carboxylic acid O-H stretch at 2500–3300 cm⁻¹), and HRMS (ESI⁺) is recommended. For example:

  • ¹H NMR : The benzooxazine protons appear as a multiplet (δ 3.8–4.2 ppm), while the aromatic protons show splitting patterns consistent with bromine’s deshielding effect .
  • X-ray crystallography can resolve ambiguities in regiochemistry (e.g., distinguishing 6-bromo vs. 8-bromo isomers) .

Q. What storage conditions ensure stability of this compound?

Methodological Answer: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent degradation. Avoid exposure to moisture (hygroscopic carboxylic acid group) and light, which can induce debromination. Stability tests show >95% purity retention after 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric derivatives be resolved?

Methodological Answer: Use 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE interactions between the benzooxazine ring protons (δ 4.1–4.3 ppm) and adjacent substituents can confirm spatial proximity. If ambiguity persists, synthesize enantiopure intermediates using chiral auxiliaries (e.g., Evans oxazolidinones) and compare optical rotation data .

Q. What strategies improve regioselectivity in bromination of the benzoxazine ring?

Q. How does the carboxylic acid group influence reactivity in cross-coupling reactions?

Methodological Answer: The carboxylic acid acts as a directing group in Suzuki-Miyaura couplings , enabling selective C–C bond formation at the 2-position. For example:

  • React with 4-methoxyphenylboronic acid (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to yield biaryl derivatives (85% yield) .
  • Protection/deprotection : Convert to methyl ester (TMS-diazomethane) to avoid side reactions during coupling, then hydrolyze post-reaction .

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